

TP3 vs. TP4: differences in anti-cancer activity and mechanism.

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Compound of Interest

Compound Name: TP3

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TP3 vs. TP4: A Comparative Analysis of Anti-Cancer Properties

In the landscape of potential cancer therapeutics, two related peptides, Tilapia Piscidin 3 (**TP3**) and Tilapia Piscidin 4 (TP4), have emerged as subjects of significant research interest. Both derived from fish, these antimicrobial peptides have demonstrated promising, yet distinct, anti-cancer activities and mechanisms of action. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

At a Glance: Key Differences in Anti-Cancer Activity

Feature	TP3	TP4
Primary Anti-Cancer Effect	Inhibition of cancer cell infiltration, motility, adhesion, migration, and invasion.	Induction of cancer cell death (necrosis and apoptosis).
Primary Mechanism of Action	Modulation of the tumor microenvironment; downregulation of MMPs; inhibition of FAK, AKT, and MAPK signaling pathways.	Induction of mitochondrial dysfunction, calcium overload, and ROS production; activation of the FOSB signaling axis.
Reported Cancer Cell Line Efficacy	Glioblastoma (GBM8401, U87MG, T98G)	Synovial sarcoma (AsKa-SS, SW982), Glioblastoma (U87MG, U251), Non-small-cell lung cancer, Triple-negative breast cancer, MCF-7 breast cancer cells.

Quantitative Analysis of Anti-Cancer Effects

The following tables summarize the quantitative data from various studies, highlighting the differential efficacy of **TP3** and TP4.

Table 1: Effects of TP3 on Glioblastoma Cell Lines

Cell Line	Concentration (μmol/L)	Effect	% of Control	Citation
GBM8401	10	Cell Viability	78.3 ± 1.6%	[1]
10	Cell Adhesion	40.0 ± 2.8%	[1]	
U87MG	10	Cell Viability	73.1 ± 4.2%	[1]
10	Cell Adhesion	59.3 ± 3.2%	[1]	
10	Cell Invasion	~20%	[1]	
T98G	10	Cell Viability	83.7 ± 4.6%	[1]
10	Cell Adhesion	56.0 ± 8.2%	[1]	

Table 2: Cytotoxic Effects of TP4 on Various Cancer Cell Lines

Cell Line	IC50 Value (µg/mL)	Cell Death Type	Citation
SW982 (Synovial Sarcoma)	29.20	Necrosis	[2]
AsKa-SS (Synovial Sarcoma)	32.41	Necrosis	[2]
MCF-7 (Breast Cancer)	50.11	Apoptosis	[3]
U87MG (Glioblastoma)	Not specified, but cytotoxic	Necrosis	[4]
U251 (Glioblastoma)	Not specified, but cytotoxic	Necrosis	[4]

Delving into the Mechanisms: How They Work

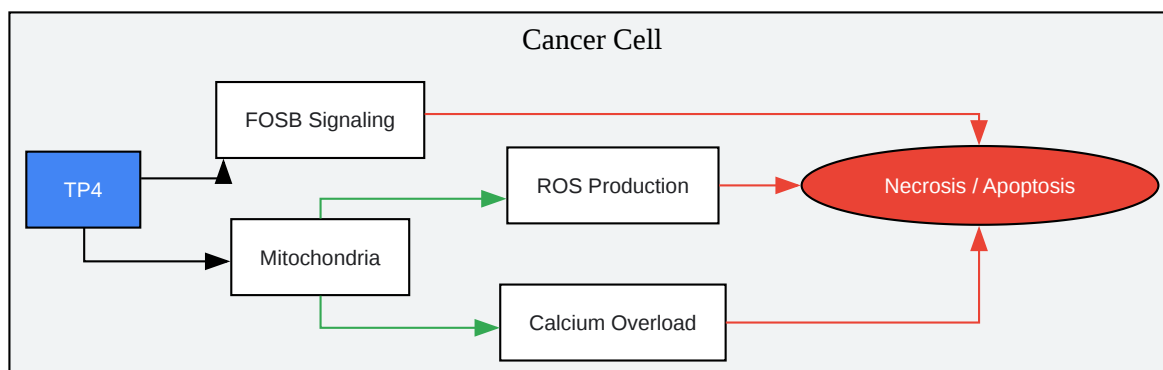
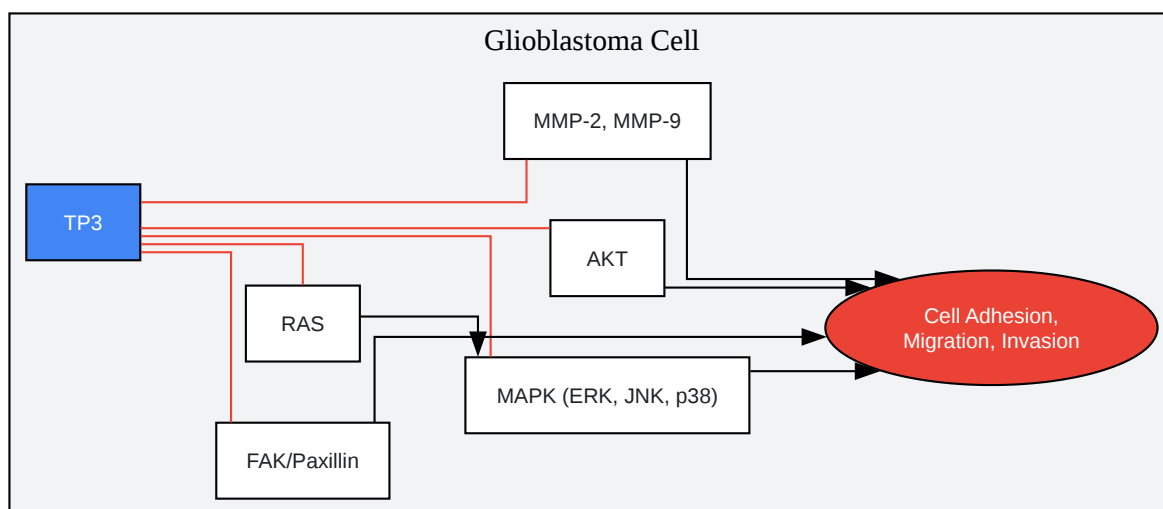
The anti-cancer effects of **TP3** and TP4 are underpinned by distinct molecular mechanisms. **TP3** primarily disrupts the processes of cancer cell invasion and migration, while TP4 directly induces cell death.

TP3: An Inhibitor of Cancer Cell Motility

TP3's anti-cancer activity is centered on its ability to modulate the tumor microenvironment and interfere with signaling pathways crucial for cell movement and invasion.[1][5] Studies in glioblastoma cell lines have shown that **TP3** can:

- **Reduce Cell Adhesion, Migration, and Invasion:** **TP3** significantly attenuates the ability of glioblastoma cells to adhere to surfaces and migrate, thereby inhibiting their invasive potential.[1][5]
- **Downregulate Matrix Metalloproteinases (MMPs):** The expression and proteolytic activity of MMP-2 and MMP-9, enzymes critical for breaking down the extracellular matrix to facilitate invasion, are reduced by **TP3** treatment.[1]

- Inhibit Key Signaling Pathways: **TP3** has been shown to decrease the phosphorylation of key proteins in several signaling cascades that regulate cell motility and survival, including:
 - Focal Adhesion Kinase (FAK) and Paxillin
 - RAS, a small GTPase
 - Protein Kinase B (AKT)
 - Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38^[1]



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References

- 1. TP3, an antimicrobial peptide, inhibits infiltration and motility of glioblastoma cells via modulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine Antimicrobial Peptide TP4 Exerts Anticancer Effects on Human Synovial Sarcoma Cells via Calcium Overload, Reactive Oxygen Species Production and Mitochondrial Hyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Peptide TP4 Induces ROS-Mediated Necrosis by Triggering Mitochondrial Dysfunction in Wild-Type and Mutant p53 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TP3, an antimicrobial peptide, inhibits infiltration and motility of glioblastoma cells via modulating the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
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